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Efficacy and Safety Profile of Trametinib in NF1

The following tables summarize the key efficacy and safety outcomes of trametinib in treating NF1-related
plexiform neurofibromas (pNF) and low-grade gliomas (LGG), based on a 2022 meta-analysis and

subsequent clinical studies [1].

Table 1: Pooled Efficacy Outcomes from Meta-Analysis (8 studies, 92 patients) [1]

Pooled Rate (95%

Outcome Measure cl) Interpretation

Objective Response Rate  45.3% (28.9% - Proportion of patients with significant tumor

(ORR) 62.1%) shrinkage.

Disease Control Rate 99.8% (95.5% - Proportion of patients achieving tumor shrinkage or
(DCR) 100%) stabilization.

Table 2: Common Adverse Events (AEs) from Meta-Analysis [1]
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Adverse Event Approximate Pooled Rate Common Grade
Paronychia (nalil 60.7% Low-grade
infection)
Rash Information not pooled in meta- Low-grade
analysis
Gastrointestinal Issues Information not pooled in meta- Low-grade
analysis
Cardiac Toxicity Rare (see case report in MPNST) [2] Can be severe (decreased

Table 3: Efficacy from the TRAM-01 Phase 2 Trial Protocol [3] This preliminary data from the study

protocol shows outcomes in a mixed cohort of pediatric gliomas and pNF.

LVEF)

Tumor Type |/ Patient Group Response Number of Patients
NF1-related pNF and LGG Partial Response (PR) 7

NF1-related pNF and LGG Stable Disease (SD) 21

Refractory PLGG (with BRAF fusion) Partial Response (PR) 1

Refractory PLGG (with BRAF fusion) Minor Response (MR) 4

Experimental Protocols and Methodologies

For a deeper understanding of how the above data was generated, here are the experimental details from the

cited research.

1. Meta-Analysis Protocol [1]

¢ Objective: To systematically evaluate the effectiveness and safety of trametinib in treating NF1-

related nerve tumors.
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e Search Strategy: A comprehensive search of PubMed, EMBASE, and Web of Science was
conducted for literature published up to June 1, 2022.

¢ Study Selection: Included original articles reporting efficacy and safety of trametinib in NF1
patients. Eight studies (both clinical trials and retrospective case series) with 92 patients were
included.

o Data Extraction and Analysis: Key data on objective response rate (ORR), disease control rate
(DCR), and adverse events (AEs) were extracted. Pooled proportions with 95% confidence intervals
were calculated using R software with the 'meta’ package. Heterogeneity was assessed using the |2
statistic.

¢ Quality Assessment: The quality of evidence was evaluated using the Grading of
Recommendations, Assessment, Development, and Evaluation (GRADE) system, which found the
evidence to be of very low to moderate quality.

2. Phase 2 Clinical Trial Protocol (TRAM-01) [3]

¢ Objective: To determine the objective response rate of trametinib in pediatric patients with
progressing or refractory tumors driven by MAPK/ERK pathway activation.
e Study Design: A phase Il, multicentric, open-label "basket" trial.
e Patient Groups: The trial includes four groups:
o Group 1: NF1 patients with progressing/refractory glioma.
o Group 2: NF1 patients with plexiform neurofibroma.
o Group 3: Patients with progressing/refractory glioma and KIAA1549-BRAF fusion.
o Group 4: Patients with other progressing/refractory gliomas with MAPK/ERK pathway
activation.
¢ Intervention: Oral trametinib once daily at a dose of 0.025 mg/kg (for patients =6 years) or 0.032
mg/kg (for patients <6 years) for 18 cycles of 28 days each (72 weeks total).
e Outcome Measures:
o Primary: Objective response rate.
o Secondary: Progression-free survival, overall survival, safety and tolerability, serum drug
levels, and quality of life.

NF1 Pathway and MEK Inhibitor Mechanism

The rationale for using trametinib in NF1 is rooted in the molecular pathology of the disease. The diagram

below illustrates the signaling pathway and drug mechanism.
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Additional Clinical Considerations

e Beyond Tumor Size: Cognitive Benefits: Emerging research indicates that trametinib may have
positive effects beyond tumor control. A 2024 study found that NF1 patients treated with trametinib
showed clinically significant improvements in processing speed, visuo-motor function, and verbal
abilities, suggesting a potential positive impact on cognition [4] [5].

e Comparison with Other MEK Inhibitors: Selumetinib is another MEK inhibitor that is now FDA-
approved for pediatric NF1 patients with symptomatic, inoperable plexiform neurofibromas, with a
reported ORR of about 68% in its pivotal trial [6] [7]. Other MEK inhibitors like mirdametinib and
binimetinib are also under investigation [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtl’;taer;o, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548423?utm_src=pdf-bulk
https://www.smolecule.com/products/s548423?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

